JWH 018 N-(2,2-dimethylpropyl) isomer

Übersicht

Beschreibung

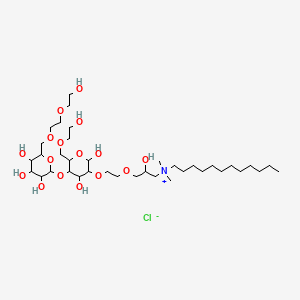

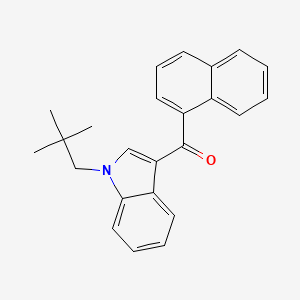

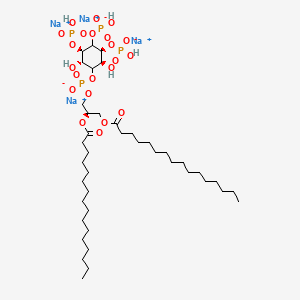

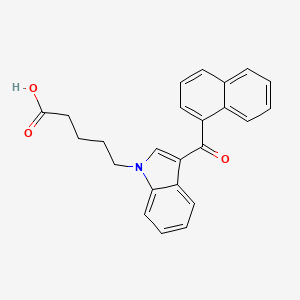

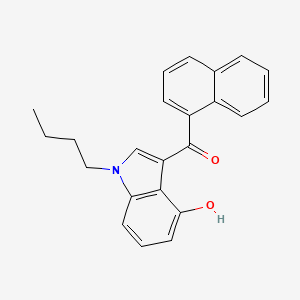

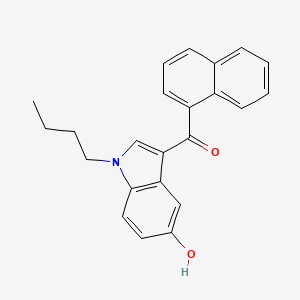

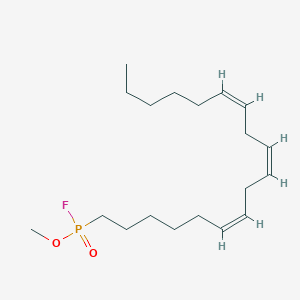

JWH 018 N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid (CB) that potently activates the CB1 and CB2 receptors . This cannabimimetic compound has frequently been found in herbal blends . It differs from JWH 018 structurally by having a 2,2-dimethylpropyl group, rather than a pentyl chain, extending from the indole group .

Molecular Structure Analysis

The molecular formula of JWH 018 N-(2,2-dimethylpropyl) isomer is C24H23NO . It has a 2,2-dimethylpropyl group extending from the indole group, which differentiates it from JWH 018 .Physical And Chemical Properties Analysis

JWH 018 N-(2,2-dimethylpropyl) isomer is a crystalline solid . It has a formula weight of 341.5 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Wissenschaftliche Forschungsanwendungen

Analytical Techniques and Identification

- Ultra-high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry have been utilized for the analysis of synthetic cannabinoids like JWH-018. These methods enable the separation of controlled substances and positional isomers of JWH-018, providing critical insights for forensic science (Marginean, Rowe, & Lurie, 2015).

- Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared detection (GC-IRD) techniques have been developed for the identification and differentiation of JWH-018 and its isomers. These methods provide important tools for forensic analysis and drug testing (Belal et al., 2018).

Metabolism and Pharmacokinetics

- Research has focused on understanding the metabolism of JWH-018, particularly its hydroxyindole metabolites. Techniques like GC-EI-MS/MS have been used to differentiate positional isomers of its metabolites, contributing to knowledge in toxicology and drug metabolism (Kusano et al., 2016).

Forensic Applications

- Studies have emphasized the importance of differentiating JWH-018 from its isomers for legal and forensic purposes. Methods like liquid chromatography-mass spectrometry (LC-MS) and solid deposition GC-IRD have been developed to accurately identify and differentiate these compounds (Lee et al., 2019).

Challenges and Issues in Detection

- The increasing number of synthetic cannabinoids, including JWH-018, poses significant challenges for detection and identification. Advanced analytical techniques like GC-FTIR and LC-MS/MS are critical for unambiguous determination of these compounds in forensic contexts (Salerno et al., 2020).

Original Synthesis and Discovery

- JWH-018 was originally synthesized in the 1990s for research purposes, intended to aid in understanding the human endocannabinoid system. Its discovery has led to significant advancements in cannabinoid receptor research (Surakka, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXMWOJAWGFMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017304 | |

| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(2,2-dimethylpropyl) isomer | |

CAS RN |

1427325-47-0 | |

| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)